Osimertinib N-Oxide
CAS No.:
Cat. No.: VC0205225
Molecular Formula: C₂₈H₃₃N₇O₃
Molecular Weight: 515.61
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₈H₃₃N₇O₃ |
---|---|
Molecular Weight | 515.61 |
Introduction
Chemical Structure and Physical Properties
Osimertinib N-Oxide is characterized by the presence of an oxygen atom bonded to a nitrogen atom in the original osimertinib structure, creating an N-oxide functional group. This structural modification significantly influences its pharmacological properties and metabolic profile. The compound exhibits distinctive chemical characteristics that differentiate it from the parent compound.
The physical and chemical properties of Osimertinib N-Oxide are summarized in the following table:
Property | Specification |
---|---|
Appearance | Pale green colour solid |
CAT Number | DCTI-C-154 |
CAS Number | 1975982-94-5 |
IUPAC Name | 2-((2-acrylamido-5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)(methyl)amino)-N | N-dimethylethan-1-amine oxide |
Molecular Formula | C₂₈H₃₃N₇O₃ |
Molecular Weight | 515.62 |
Solubility | Methanol |
Storage Condition | 2-8°C |
API Category | Osimertinib Impurity |
These properties highlight the complex structure of the compound and provide essential information for researchers working with this metabolite .
Formation and Metabolic Pathways
Osimertinib N-Oxide is formed through oxidation reactions involving the parent compound osimertinib. This metabolic transformation typically occurs via cytochrome P450 enzymes, particularly the CYP3A family, which plays a crucial role in the metabolism of many therapeutic compounds. The formation of N-oxide derivatives represents a common phase I metabolic pathway for drugs containing nitrogen atoms.
In the human body, osimertinib undergoes significant metabolic processing primarily through oxidation and dealkylation pathways. The drug has a mean volume of distribution at steady state of 918 L and demonstrates 95% plasma protein binding, factors that influence the distribution and metabolism of both the parent compound and its metabolites including the N-oxide form .
Relationship to Parent Compound Osimertinib
To understand the significance of Osimertinib N-Oxide, it is essential to examine the properties and clinical applications of its parent compound. Osimertinib (Tagrisso®) is an orally administered, third-generation EGFR-TKI that selectively inhibits both activating EGFR mutations and the T790M resistance mutation while largely sparing wild-type EGFR activity .
Comparative Efficacy Data from Clinical Trials
Pharmacokinetic Considerations
The pharmacokinetic properties of osimertinib provide insights into the behavior of its metabolites. The parent compound demonstrates slow absorption after oral administration, with a median time to maximum concentration (Tmax) of 6 hours . Steady-state exposures are reached after 15 days of once-daily administration, with approximately 3-fold drug accumulation.
Current Research Directions and Future Perspectives
Current research involving Osimertinib N-Oxide focuses primarily on:
-
Elucidating its specific pharmacological activity compared to the parent compound
-
Understanding its role in drug metabolism and clearance
-
Investigating potential contributions to efficacy or adverse effects
-
Developing analytical methods for accurate quantification in biological samples
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume